Methyl 7-benzyl-9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate
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Overview
Description
Methyl 7-benzyl-9-oxo-3-oxa-7-azabicyclo[331]nonane-1-carboxylate is a complex organic compound featuring a bicyclic structure
Preparation Methods
The synthesis of Methyl 7-benzyl-9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate typically involves Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds . The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry and yield.
Chemical Reactions Analysis
Methyl 7-benzyl-9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which Methyl 7-benzyl-9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar compounds include other bicyclo[3.3.1]nonane derivatives, such as:
- 9-oxa-3,7-dithiabicyclo[3.3.1]nonane
- 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane
These compounds share structural similarities but differ in their chemical properties and applications. Methyl 7-benzyl-9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate is unique due to its specific functional groups and potential for diverse applications .
Properties
Molecular Formula |
C16H19NO4 |
---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
methyl 7-benzyl-9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate |
InChI |
InChI=1S/C16H19NO4/c1-20-15(19)16-10-17(7-12-5-3-2-4-6-12)8-13(14(16)18)9-21-11-16/h2-6,13H,7-11H2,1H3 |
InChI Key |
QSHIJWCYIKCHPO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CN(CC(C1=O)COC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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